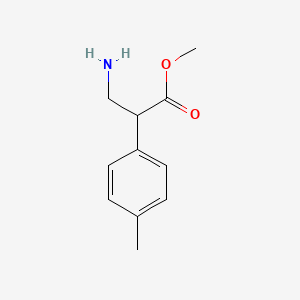

Methyl 3-amino-2-(4-methylphenyl)propanoate

Description

Methyl 3-amino-2-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and features an amino group and a methylphenyl group

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 3-amino-2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 |

InChI Key |

ZQRFCBRDSWEWIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex organic molecules, studied for its potential biological activity and interactions with biomolecules, investigated for its potential therapeutic properties and as a precursor for drug development, and utilized in the production of fine chemicals and pharmaceuticals.

While specific case studies and comprehensive data tables for this compound are not available in the search results, related compounds such as Ethyl 2-[(4-methylphenyl)amino]propanoate show promising potential. Research indicates that Ethyl 2-[(4-methylphenyl)amino]propanoate exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Studies on related compounds demonstrated antiproliferative effects against cancer cell lines and the ability to inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases. Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-3-(4-methylphenyl)propanoate

- Methyl 2-amino-3-(4-methylphenyl)propanoate

- Methyl 3-(4-amino-2-methylphenyl)propanoate

Uniqueness

Methyl 3-amino-2-(4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino group and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-amino-2-(4-methylphenyl)propanoate, also known as methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H17NO2

- IUPAC Name: methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate

- SMILES Notation: CC1=CC=C(C=C1)CC(CN)C(=O)OC

- InChI Key: VPUKVVPIACLWAQ-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. The compound has been studied for its potential anti-inflammatory, analgesic, and enzyme-inhibitory properties.

The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors. The amino group can form hydrogen bonds with target sites, while the hydrophobic interactions provided by the 4-methylphenyl group enhance binding affinity. This dual interaction increases the compound's stability within the active site of enzymes.

Research Findings and Case Studies

- Enzyme Inhibition Studies:

- Anti-inflammatory Activity:

- Analgesic Effects:

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of DHFR | |

| Anti-inflammatory | Reduced cytokine production | |

| Analgesic Effects | Comparable pain relief to standard analgesics |

Table 2: Synthesis Pathways

| Step | Description | Key Reagents |

|---|---|---|

| Starting Materials | Methyl acrylate and 4-methylbenzylamine | Sodium hydride |

| Nucleophilic Substitution | Formation of methyl ester | Potassium carbonate |

| Reductive Amination | Introduction of amino group | Sodium cyanoborohydride |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-2-(4-methylphenyl)propanoate, and how can stereochemical purity be ensured?

- Methodological Answer : A plausible route involves reductive amination of the corresponding ketone precursor (e.g., methyl 3-oxo-2-(4-methylphenyl)propanoate) using ammonium acetate and sodium cyanoborohydride. To ensure stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can be employed. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts . For epoxide-related intermediates, regioselective ring-opening with ammonia derivatives may also be explored .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare and NMR spectra with NIST reference data for related 4-methylphenylpropanoate derivatives (e.g., 2-(4-methylphenyl)propanoic acid). Key signals include aromatic protons (~6.8–7.2 ppm) and the methyl ester group (~3.6 ppm) .

- IR : Look for characteristic peaks: ester C=O (~1740 cm), NH stretching (~3300–3500 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 208.1 (CHNO).

Q. What are common impurities in the synthesis of this compound, and how are they resolved?

- Methodological Answer : Major impurities include:

- Unreacted ketone precursor : Detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase). Resolution requires optimizing reaction time/temperature .

- Diastereomers : Chiral HPLC (e.g., Chiralpak AD-H column) can separate enantiomers if asymmetric synthesis is incomplete .

- Hydrolysis byproducts : Control moisture levels during synthesis; use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Crystallize the compound in a solvent system (e.g., ethanol/water) and collect diffraction data using a synchrotron source. Refinement via SHELXL (v.2018/3) can resolve bond angles and torsional strain, particularly around the amino and ester groups. Compare with SHELXTL databases for similar propanoate esters to validate geometry .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Anti-inflammatory activity : Test inhibition of IL-6 or TNF-α in LPS-stimulated THP-1 macrophages (IC determination via ELISA) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

- Mechanistic studies : Perform Western blotting to evaluate NF-κB pathway modulation (e.g., p65 phosphorylation) .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound in scale-up syntheses?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote hydrolysis. Switch to toluene for higher-temperature reactions .

- Catalyst loading : Screen Pd/C (1–5% w/w) for hydrogenation steps; excessive catalyst can lead to over-reduction of the aromatic ring .

- Contradictions : Lower yields at scale may arise from inefficient mixing; use a segmented flow reactor to enhance mass transfer .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model transition states for reactions at the ester or amino groups. Compare activation energies for SN2 vs. SN1 mechanisms. Solvent effects (e.g., PCM for acetonitrile) can refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.